Bindarit
Overview
Description
Bindarit is a synthetic indazolic derivative with prominent anti-inflammatory activity . It has been shown to be safe and particularly effective in the treatment of several experimental inflammatory and autoimmune disorders . It is known to inhibit the production of a defined set of related C-C motif chemokines, primarily MCP-1, and thus interferes with monocyte recruitment and differentiation .
Chemical Reactions Analysis
Bindarit has been found to differentially regulate the release of interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (MCP-1), enhancing the release of IL-8 and reducing that of MCP-1 . These effects specifically required a functional interaction between bindarit and fatty acid binding protein 4 (FABP4), a lipid chaperone that couples intracellular lipid mediators to their biological targets and signaling pathways .Physical And Chemical Properties Analysis
Bindarit has a molecular formula of C19H20N2O3 . Its molecular weight is 324.37 . Unfortunately, detailed physical and chemical properties are not available in the search results.Scientific Research Applications
1. Therapeutic Effects in Arthritis
Bindarit has shown therapeutic efficacy in adjuvant-induced arthritis in rats. It significantly inhibited paw inflammation and had disease-modifying activity, indicated by amelioration of radiologic alterations and joint histology. This effect was correlated with MCP-1 and TNF-α inhibition, suggesting the relevance of cytokine and chemokine control in treating chronic inflammatory diseases (Guglielmotti et al., 2002).
2. Reduction of In-Stent Stenosis
Bindarit demonstrated efficacy in reducing neointimal area, thickness, and stenosis area in a porcine coronary stent model. It reduced smooth muscle cell proliferation and migration and neointimal macrophage content, associated with the inhibition of MCP-1/CCL2 production. These findings support further investigation of bindarit in clinical applications for in-stent stenosis (Ialenti et al., 2011).
3. Potential in Treating Lupus
Bindarit prolonged survival and reduced renal damage in NZB/W lupus mice. It significantly delayed proteinuria and did not prevent autoantibody development, indicating a novel mechanism of action in murine lupus and suggesting potential value in SLE treatment (Guglielmotti et al., 1998).
4. Inhibition of Smooth Muscle Cell Proliferation and Migration
Bindarit inhibited human coronary artery smooth muscle cell proliferation and migration, suggesting a mechanism by which it inhibits neointimal formation. This effect was associated with the modulation of contractile proteins, highlighting its potential in controlling neointimal formation/restenosis (Maddaluno et al., 2012).
5. Neointima Formation in Arterial Injury
Bindarit was effective in reducing neointima formation in animal models of vascular injury. It directly affected vascular smooth muscle cell proliferation and migration and reduced neointimal macrophage content. These effects were associated with the inhibition of MCP-1 production, suggesting its application in treating vascular injury (Grassia et al., 2009).
6. Selective Inhibition of MCP-1 in Cancer Models
Bindarit showed potential in inhibiting tumor regression in prostate and breast cancer models. It modulated cancer-cell proliferation and migration, indicating its role in inflammatory cell responses during tumor–stroma niche microenvironment formation (Zollo et al., 2012).
7. Modulation of Fatty Acid-Binding Protein 4
Bindarit influenced fatty acid-binding protein 4 in human monocytic cells, highlighting a key-role in its immunomodulatory activity. This finding extends its therapeutic applications to FABP4 modulation (Oddi et al., 2019).
8. Pain and Cancer-Related Inflammation
Bindarit attenuated pain and inflammation in a model of bone cancer. It influenced monocyte mobilization and M2 macrophage polarization, identifying IKKβ as a target of bindarit and suggesting its efficacy in relieving cancer-related pain and suppressing cancer development (Liu et al., 2018).
9. Effects in Polycystic Kidney Disease
Bindarit treatment in a rat model of polycystic kidney disease reduced interstitial inflammation and renal dysfunction, although it did not prevent renal cyst growth. It showed potential as a therapeutic intervention complementary to therapies specifically targeting renal cyst growth (Zoja et al., 2014).
Safety And Hazards
According to the safety data sheet, bindarit should be handled with care to avoid dust formation. It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-19(2,18(22)23)24-13-16-15-10-6-7-11-17(15)21(20-16)12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHORRSSURHQPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OCC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30156660 | |
Record name | Bindarit | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bindarit | |
CAS RN |
130641-38-2 | |
Record name | Bindarit [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130641382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bindarit | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12739 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bindarit | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BINDARIT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQ11LH711M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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